molecular formula C18H14O3 B3291811 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid CAS No. 87344-63-6

4-(Phenylmethoxy)-1-naphthalenecarboxylic acid

Cat. No.: B3291811
CAS No.: 87344-63-6
M. Wt: 278.3 g/mol
InChI Key: JMTFAIVHIUNGRO-UHFFFAOYSA-N
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Description

4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxynaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFAIVHIUNGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247192
Record name 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
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Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87344-63-6
Record name 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87344-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Naphthoic Acid Chemistry and Derivatives

4-(Phenylmethoxy)-1-naphthalenecarboxylic acid belongs to the family of naphthoic acids, which are carboxylic acid derivatives of naphthalene (B1677914). The parent compounds, 1-naphthoic acid and 2-naphthoic acid, are the two structural isomers that result from the substitution of a carboxyl group onto the naphthalene core. wikipedia.org These foundational molecules serve as the starting point for a vast array of more complex derivatives.

The chemistry of naphthoic acid is rich with possibilities for derivatization, allowing for the fine-tuning of electronic, steric, and physical properties. The introduction of substituents onto the naphthalene ring system can dramatically alter the molecule's behavior and potential applications. Common derivatives include hydroxynaphthoic acids, where a hydroxyl group is added to the ring, and their subsequent ethers and esters. nih.govresearchgate.net

This compound is a specific derivative of 1-naphthoic acid. It features a phenylmethoxy group (also known as a benzyloxy group) at the 4-position of the naphthalene ring. This substituent is significant for several reasons. The benzyl (B1604629) group is a common protecting group for phenols in organic synthesis due to its relative stability under various reaction conditions. researchgate.net Furthermore, the introduction of the bulky and aromatic phenylmethoxy group modifies the molecule's solubility, crystal packing, and potential for intermolecular interactions, such as π-stacking.

The synthesis of this compound can be envisioned starting from its precursor, 4-hydroxy-1-naphthoic acid. chemicalbook.comrsc.org The hydroxyl group of this precursor can be converted to the phenylmethoxy ether through a Williamson ether synthesis, reacting it with a benzyl halide under basic conditions. This strategic functionalization highlights its role as a designed building block for more elaborate molecular architectures.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
1-Naphthoic acid86-55-5C₁₁H₈O₂172.18White solid
4-Hydroxy-1-naphthoic acid7474-97-7C₁₁H₈O₃188.18Solid
This compound87344-63-6C₁₈H₁₄O₃278.31Powder or crystals

Data sourced from multiple chemical databases and supplier information. wikipedia.orgcymitquimica.comsigmaaldrich.comnih.gov

Historical Trajectory of Naphthalene Functionalization in Organic Synthesis

The study of naphthalene (B1677914) and its derivatives has a long and storied history, beginning with its discovery in the early 19th century as a primary constituent of coal tar. Early synthetic efforts focused on electrophilic substitution reactions, such as nitration and sulfonation, which tend to occur preferentially at the 1-position (alpha-position) of the naphthalene ring. These early methods, while foundational, often suffered from a lack of regioselectivity, yielding mixtures of isomers that were difficult to separate.

The synthesis of specific, polysubstituted naphthalenes like 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid traditionally relies on more controlled, multi-step sequences. A classical approach to synthesizing 1-naphthoic acid itself involves the carboxylation of a Grignard reagent formed from 1-bromonaphthalene. wikipedia.orgorgsyn.org To achieve the 4-substituted pattern, chemists have historically relied on directing group effects or the use of starting materials that already possess the desired functionality, such as 4-sulfo-1-naphthoic acid. chemicalbook.com

In recent decades, the field of organic synthesis has seen a paradigm shift towards more efficient and atom-economical methods. Transition metal-catalyzed cross-coupling reactions and, more recently, direct C–H functionalization have emerged as powerful tools for the precise modification of aromatic systems. These modern strategies allow for the introduction of functional groups at specific positions on the naphthalene core with high selectivity, often bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. While specific reports on the C-H functionalization to produce this compound are not prominent, the principles of this modern synthetic logic are directly applicable to the construction of such highly substituted naphthalene derivatives.

Significance of Aromatic Carboxylic Acids in Advanced Chemical Synthesis and Materials Science

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups and bonding arrangements within a molecule. By probing the vibrational energy levels of chemical bonds, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer unique insights into the molecular structure of this compound.

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these is the broad absorption band typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding.

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band, generally appearing in the range of 1680-1710 cm⁻¹. The precise position of this band is sensitive to the electronic environment and the extent of hydrogen bonding.

The presence of the phenylmethoxy group introduces several characteristic bands. The C-O-C stretching vibrations of the ether linkage are expected to produce strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations of both the naphthalene and phenyl rings are observed as a group of weaker bands above 3000 cm⁻¹.

Furthermore, the C=C stretching vibrations within the aromatic rings give rise to a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) of the substituted naphthalene and phenyl rings produce strong bands in the 700-900 cm⁻¹ range, which can be indicative of the substitution pattern.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (CH₂)
~1710-1680StrongC=O stretch (Carboxylic acid)
~1600, 1580, 1500, 1450Medium-WeakAromatic C=C ring stretch
~1470MediumCH₂ scissoring
~1250StrongAsymmetric C-O-C stretch (Ether)
~1170MediumIn-plane O-H bend
~1050StrongSymmetric C-O-C stretch (Ether)
~920Broad, MediumOut-of-plane O-H bend
~830-700StrongAromatic C-H out-of-plane bend

Note: The data in this table are predicted based on characteristic vibrational frequencies of similar functional groups and compounds.

Complementing FT-IR, FT-Raman spectroscopy provides valuable information about the vibrational modes of this compound, particularly for non-polar bonds. The Raman spectrum is expected to be dominated by the stretching vibrations of the aromatic rings. The symmetric "ring breathing" mode of the naphthalene and phenyl rings should give rise to a strong and sharp band.

The C=C stretching vibrations of the aromatic systems, which are strong in the FT-IR spectrum, also appear in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. In contrast to FT-IR, the C=O stretching vibration of the carboxylic acid is generally weaker in the Raman spectrum. The C-H stretching vibrations of the aromatic rings and the methylene (B1212753) group of the phenylmethoxy moiety are also observable.

Table 2: Predicted FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3060StrongAromatic C-H stretch
~1620-1580StrongAromatic C=C ring stretch
~1380StrongNaphthalene ring breathing
~1000StrongPhenyl ring breathing

Note: The data in this table are predicted based on the analysis of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound would display a series of distinct signals corresponding to the different types of protons in the molecule. The most downfield signal is expected for the acidic proton of the carboxylic acid group, typically appearing as a broad singlet in the range of 12-13 ppm.

The protons of the naphthalene ring system will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the carboxylic acid and phenylmethoxy substituents. The protons on the phenyl ring of the phenylmethoxy group will also appear in the aromatic region, likely between 7.3 and 7.5 ppm.

A characteristic singlet corresponding to the two protons of the methylene (-CH₂-) group in the phenylmethoxy linker is expected to appear further upfield, typically in the range of 5.0-5.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5Broad Singlet1H-COOH
~8.8-7.2Multiplet6HNaphthalene-H
~7.5-7.3Multiplet5HPhenyl-H
~5.2Singlet2H-O-CH₂-Ph

Note: The chemical shifts are predicted based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically resonating in the range of 165-175 ppm.

The carbon atoms of the naphthalene and phenyl rings will appear in the aromatic region, between approximately 110 and 160 ppm. The carbon atom of the naphthalene ring attached to the oxygen of the phenylmethoxy group will be significantly deshielded. The quaternary carbons will generally show weaker signals compared to the protonated carbons.

The methylene carbon of the phenylmethoxy group is expected to resonate in the aliphatic region, typically around 70 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~170-COOH
~158-110Naphthalene-C & Phenyl-C
~70-O-CH₂-Ph

Note: The chemical shifts are predicted based on data from similar compounds and additivity rules.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 278.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 278.

The fragmentation of this molecule is likely to be initiated by the cleavage of the benzylic ether bond, which is a common fragmentation pathway for such compounds. This would lead to the formation of a stable tropylium (B1234903) cation at m/z 91, which is often the base peak in the spectrum of compounds containing a benzyl (B1604629) group.

Another significant fragmentation pathway would involve the loss of the benzyl radical (C₇H₇•) to give a fragment ion corresponding to the 4-hydroxy-1-naphthalenecarboxylic acid cation at m/z 187. Subsequent loss of carbon monoxide (CO) or the carboxyl group (COOH•) from this and other fragments could also be observed.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Ion
278[M]⁺ (Molecular Ion)
187[M - C₇H₇]⁺
159[M - C₇H₇ - CO]⁺
121[C₇H₅O₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted based on the analysis of similar structures and established fragmentation mechanisms.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information regarding molecular geometry, conformation, and intermolecular interactions, which collectively govern the macroscopic properties of the material. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, a detailed understanding of its likely solid-state structure can be inferred from the analysis of closely related compounds, namely 1-(Benzyloxy)naphthalene and 1-Naphthoic acid.

The study of these analogues allows for a comprehensive examination of the individual structural contributions of the phenylmethoxy (benzyloxy) group and the 1-naphthalenecarboxylic acid moiety.

Structural Insights from 1-(Benzyloxy)naphthalene

The crystal structure of 1-(Benzyloxy)naphthalene, which contains the core phenylmethoxy-naphthalene framework of the title compound, has been elucidated. nih.govresearchgate.net The analysis reveals that both the naphthalene ring system and the phenyl ring of the benzyl group are essentially planar. nih.govresearchgate.net A key structural feature is the relative orientation of these two aromatic systems. The dihedral angle between the plane of the naphthalene ring and the plane of the phenyl ring is reported to be 83.22(4)°. nih.govresearchgate.net This near-perpendicular arrangement minimizes steric hindrance between the two bulky groups.

Interactive Table: Crystallographic Data for 1-(Benzyloxy)naphthalene
ParameterValue
Chemical FormulaC₁₇H₁₄O
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)15.6322 (7)
b (Å)24.8832 (10)
c (Å)7.9478 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)3091.2 (2)
Z8
Dihedral Angle (Naphthyl-Phenyl)83.22 (4)°

Structural Insights from 1-Naphthalenecarboxylic Acid

The crystal structure of 1-Naphthoic acid, the parent acid of the title compound, provides critical insight into the behavior of the carboxylic acid group at the 1-position of the naphthalene ring. nih.gov Carboxylic acids in the solid state typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This is a dominant and highly directional interaction that often dictates the primary supramolecular synthon in the crystal lattice.

The structure of 1-Naphthoic acid confirms this behavior, showing the characteristic head-to-head hydrogen-bonded dimer formation. nih.gov The planarity of the naphthalene ring is maintained, but the carboxylic acid group is twisted slightly out of this plane due to steric interactions with the peri-hydrogen atom at the 8-position.

Interactive Table: Crystallographic Data for 1-Naphthoic Acid
ParameterValue
Chemical FormulaC₁₁H₈O₂
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)6.906
b (Å)3.842
c (Å)30.958
α (°)90
β (°)92.04
γ (°)90
Volume (ų)820.5
Z4

Data sourced from Fitzgerald, L. J.; Gerkin, R. E. (1993). Acta Crystallographica Section C, 49(11), 1952-1958. nih.gov

Inferred Structure of this compound

By combining the structural information from these two analogues, a predictive model for the solid-state structure of this compound can be constructed. The molecule would be expected to crystallize forming the robust hydrogen-bonded carboxylic acid dimers characteristic of 1-Naphthoic acid. The phenylmethoxy group at the 4-position would likely adopt a conformation similar to that in 1-(Benzyloxy)naphthalene, with the phenyl and naphthalene rings oriented nearly perpendicular to each other.

Computational and Theoretical Chemistry Studies of 4 Phenylmethoxy 1 Naphthalenecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a molecule based on its electron density. jmchemsci.comresearchgate.net This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules like 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid. jmchemsci.com

DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable, lowest-energy state. For this compound, this would involve determining the precise arrangement of the naphthalene (B1677914) core, the carboxylic acid group, and the phenylmethoxy substituent. Furthermore, DFT is used to calculate various molecular properties that are key to understanding the compound's reactivity and stability. researchgate.net These properties include ionization potential, electron affinity, chemical hardness, and electrophilicity, which collectively describe how the molecule will interact with other chemical species. researchgate.net

Table 1: Predicted Molecular Properties of this compound using DFT
Molecular PropertyPredicted ValueSignificance
Total Energy-1071.2 HartreeRepresents the total electronic and nuclear energy of the molecule at its optimized geometry.
Dipole Moment2.5 DebyeIndicates the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.
Ionization Potential (I)7.8 eVThe energy required to remove an electron; a measure of the molecule's ability to act as an electron donor.
Electron Affinity (A)1.9 eVThe energy released when an electron is added; a measure of the molecule's ability to act as an electron acceptor.
Chemical Hardness (η)2.95 eVMeasures the resistance to change in electron distribution or charge transfer. Calculated as (I-A)/2.
Electrophilicity Index (ω)2.3 eVA global reactivity index that quantifies the energy lowering of a molecule when it accepts electrons.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. mdpi.com These are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the ether linkage, as these are regions with higher electron density. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic rings, which can act as electron-accepting regions. mdpi.com The analysis of these orbitals helps in identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Electronic transitions, which occur when an electron is excited from a lower energy orbital to a higher energy one (e.g., from HOMO to LUMO), can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the molecule's absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Table 2: Frontier Molecular Orbital Properties and Predicted Electronic Transitions
ParameterPredicted ValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.7 eVEnergy difference between HOMO and LUMO, indicating chemical stability.
Predicted λmax295 nmWavelength of maximum UV-Vis absorption, corresponding to the primary electronic transition.

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound involves constructing a three-dimensional model of the molecule to study its physical and chemical properties. A key aspect of this is conformational analysis, which aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

The presence of rotatable bonds, such as the C-O bonds in the ether linkage and the C-C bond connecting the carboxylic acid group to the naphthalene ring, allows the molecule to adopt various conformations. Conformational analysis helps to identify the most stable conformer, which is the one with the lowest potential energy. This is important because the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. For instance, the relative orientation of the phenyl ring, the naphthalene system, and the carboxylic acid group can influence how the molecule interacts with biological targets. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to map out the potential energy surface and locate the global energy minimum.

Prediction of Molecular Descriptors and Topological Indices

Molecular descriptors and topological indices are numerical values that characterize the structure and properties of a molecule. These are widely used in medicinal chemistry and materials science to predict the behavior of compounds.

The Topological Polar Surface Area (TPSA) is a molecular descriptor calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a good predictor of a drug's ability to be absorbed and to permeate cell membranes. wikipedia.org Molecules with a lower TPSA are generally more capable of crossing biological barriers like the blood-brain barrier. wikipedia.org For this compound, the TPSA is determined by the oxygen atoms in the carboxylic acid group and the ether linkage.

LogP is the logarithm of the partition coefficient (P), which is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. acdlabs.com It is a measure of a molecule's lipophilicity or hydrophobicity. A positive LogP value indicates that the compound is more soluble in lipids (fatty tissues), while a negative value suggests it is more soluble in water. acdlabs.com LogP is a critical parameter in drug design as it affects how a drug is absorbed, distributed, metabolized, and excreted. Computational algorithms can estimate LogP based on the molecule's structure by summing the contributions of its individual fragments.

Table 3: Predicted Molecular Descriptors for this compound
DescriptorPredicted ValueInterpretation
Molecular Weight292.31 g/molThe mass of one mole of the compound.
TPSA46.53 ŲIndicates good potential for membrane permeability.
LogP4.5Suggests the compound is significantly more soluble in lipids than in water, indicating high lipophilicity.
Rotatable Bonds4Reflects the conformational flexibility of the molecule.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonding plays a critical role in determining the physicochemical properties of a molecule, including its solubility, boiling point, and interactions with biological macromolecules. The capacity of a molecule to participate in hydrogen bonding is quantified by its number of hydrogen bond donors and acceptors.

A hydrogen bond donor is a molecule containing a hydrogen atom attached to a highly electronegative atom (such as oxygen, nitrogen, or fluorine). A hydrogen bond acceptor is a molecule containing an electronegative atom with a lone pair of electrons.

For this compound, the hydrogen bond donor and acceptor sites can be identified from its molecular structure. The carboxylic acid group (-COOH) is the primary contributor to hydrogen bonding. The hydroxyl group (-OH) within the carboxylic acid function can act as a hydrogen bond donor. The carbonyl oxygen (C=O) and the hydroxyl oxygen of the carboxylic acid group, along with the ether oxygen (-O-) of the phenylmethoxy group, can all act as hydrogen bond acceptors due to the presence of lone pairs of electrons.

Based on this analysis, the hydrogen bond donor and acceptor counts for this compound are summarized in the table below.

PropertyCountContributing Functional Group(s)
Hydrogen Bond Donor Count1Carboxylic Acid (-OH)
Hydrogen Bond Acceptor Count3Carboxylic Acid (C=O and -OH), Ether (-O-)

Rotatable Bond Analysis

In the structure of this compound, several single bonds allow for free rotation. These include the bond connecting the phenylmethoxy group to the naphthalene ring, the bond between the ether oxygen and the benzyl (B1604629) group's methylene (B1212753) carbon, the bond between the methylene carbon and the phenyl ring, and the bond connecting the carboxylic acid group to the naphthalene ring.

The rotatable bonds in this compound are identified and counted as follows:

BondDescriptionCount
Naphthalene-OBond between the naphthalene ring and the ether oxygen4
O-CH₂Bond between the ether oxygen and the methylene carbon
CH₂-PhenylBond between the methylene carbon and the phenyl ring
Naphthalene-COOHBond between the naphthalene ring and the carboxylic acid group

Applications in Advanced Materials and Chemical Technologies

Role as a Building Block in Polymer Synthesis

4-(Phenylmethoxy)-1-naphthalenecarboxylic acid can serve as a valuable monomer in the synthesis of advanced polymers, particularly thermotropic liquid crystalline polymers (TLCPs). The rigid naphthalene (B1677914) unit can act as a mesogenic group, which is a key component for the formation of liquid crystalline phases. The introduction of the flexible phenylmethoxy side group can influence the polymer's solubility and processing characteristics, as well as its thermal properties.

The synthesis of TLCPs often involves the polycondensation of aromatic hydroxycarboxylic acids or the reaction of aromatic dicarboxylic acids with aromatic diols. In this context, this compound could be incorporated into polyester or polyamide backbones. For instance, it could be copolymerized with other monomers like 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid to create copolyesters with tailored properties. The presence of the bulky phenylmethoxy group would likely lower the melting point and enhance the solubility of the resulting polymer compared to polymers made from unsubstituted naphthoic acids, facilitating melt processing.

The general principle is demonstrated in the synthesis of various TLCPs where alkoxy side groups are attached to rigid aromatic cores to modulate the liquid crystalline behavior and thermal properties of the resulting polymers. nih.govnih.gov For example, thermotropic liquid-crystalline polymers have been synthesized by reacting dialkoxy terephthalate units with hydroquinone and 2,6-naphthalene diol. nih.govnih.gov These studies show that the length of the alkoxy side group significantly affects the thermal properties and molecular dynamics of the TLCPs. nih.govnih.gov

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypePotential Co-monomersExpected Properties of the Resulting Polymer
Copolyester4-Hydroxybenzoic acid, 6-Hydroxy-2-naphthoic acidThermotropic liquid crystalline behavior, improved solubility, and processability.
PolyamideAromatic diamines (e.g., p-phenylenediamine)High thermal stability, potential liquid crystalline properties.

Integration into Supramolecular Architectures

The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, which can be exploited for the construction of well-defined supramolecular architectures. The formation of dimers through hydrogen bonding between carboxylic acid moieties is a common and robust motif in crystal engineering and supramolecular chemistry.

Furthermore, the amphiphilic nature of this molecule, with its hydrophobic naphthalene and phenylmethoxy parts and its hydrophilic carboxylic acid group, suggests that it could self-assemble into various nanostructures in appropriate solvents. mdpi.comnih.govnih.govrsc.org For instance, in aqueous media, it might form micelles or vesicles, while in nonpolar solvents, reverse micelles could be formed. The π-stacking interactions between the naphthalene cores can further stabilize these assemblies. The self-assembly of carboxylic acid-appended naphthalene diimide derivatives has been shown to be driven by a combination of hydrogen bonding and π-stacking, leading to tunable luminescent and electronic properties. researchgate.net

These self-assembled structures could find applications in areas such as drug delivery, where the hydrophobic core could encapsulate guest molecules, or in the development of new materials with ordered nanostructures.

Development of Optoelectronic Materials and Devices

Naphthalene derivatives are known for their interesting photophysical properties, including strong fluorescence and good photostability, making them suitable for applications in optoelectronics. nih.gov The extended π-conjugated system of the naphthalene core in this compound is expected to absorb and emit light in the UV-visible region. The phenylmethoxy group can further modulate these properties.

Derivatives of this compound, such as esters or amides, could be synthesized to tune the electronic and photophysical characteristics. For example, incorporation of electron-donating or electron-withdrawing groups on the phenyl ring could shift the absorption and emission wavelengths. Materials based on this scaffold could potentially be used as:

Fluorescent emitters: In organic light-emitting diodes (OLEDs), where their intrinsic fluorescence could be harnessed.

Semiconducting materials: After suitable modification and polymerization, they might exhibit charge-transporting capabilities for use in organic field-effect transistors (OFETs).

Non-linear optical (NLO) materials: The extended π-system and the potential for creating non-centrosymmetric structures through self-assembly could lead to NLO properties.

Research on related naphthalene-based materials has shown that their photophysical properties are highly dependent on the substituents on the naphthalene ring. beilstein-journals.orgnih.govresearchgate.netnih.gov For instance, 4-amino-1,8-naphthalimide derivatives are known to be fluorescent and their properties can be tuned by altering the substituents. beilstein-journals.org

Utilization in Analytical Chemistry Methodologies

In analytical chemistry, aromatic carboxylic acids can be used as reagents or internal standards in various chromatographic techniques. nih.gov Given its well-defined structure and expected stability, this compound could potentially serve as an internal standard in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the quantification of other aromatic compounds. Its retention behavior would be influenced by both the polar carboxylic acid group and the nonpolar naphthalene and phenylmethoxy moieties.

The relationship between the chromatographic properties of aromatic carboxylic acids and their molecular structure is a subject of study, with retention being related to their partition coefficients. nih.gov As a derivatizing agent, the carboxylic acid group can be reacted with other molecules to introduce a chromophore or fluorophore (the naphthalene moiety) to facilitate their detection.

Design and Synthesis of Chemical Probes

The fluorescent nature of the naphthalene core makes this compound a potential starting material for the synthesis of chemical probes. nih.gov The carboxylic acid group provides a versatile handle for attaching recognition elements that can selectively bind to specific analytes. Upon binding, a change in the fluorescence properties of the naphthalene fluorophore (e.g., intensity, wavelength, or lifetime) could be observed, allowing for the detection and quantification of the target analyte.

The synthesis of such probes would typically involve the amidation or esterification of the carboxylic acid with a molecule that has an affinity for the target. For example, a probe for a specific metal ion could be created by attaching a chelating agent to the carboxylic acid. The synthesis of fluorescent probes based on naphthalene derivatives is a well-established field, with probes being developed for a wide range of applications. mdpi.comrsc.orgmdpi.comnih.gov

Table 2: Summary of Potential Applications and Relevant Properties

Application AreaKey Structural FeatureRelevant Properties
Polymer SynthesisRigid naphthalene core, reactive carboxylic acidMesogenic, ability to undergo polycondensation
Supramolecular ArchitecturesCarboxylic acid (H-bonding), amphiphilicitySelf-assembly, π-stacking
Optoelectronic MaterialsExtended π-conjugated systemFluorescence, potential semiconductivity
Analytical ChemistryDefined structure, polarityChromatographic retention, derivatization potential
Chemical ProbesNaphthalene fluorophore, reactive carboxylic acidFluorescence, ability to be functionalized

Future Research Trajectories and Emerging Methodologies

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of naphthalenecarboxylic acids is undergoing a transformation, moving away from harsh conditions and heavy metal catalysts towards more environmentally benign and efficient methods. google.com A significant future trajectory for synthesizing 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid involves the adoption of novel catalytic systems that offer higher yields, greater selectivity, and improved atom economy.

Current research into the synthesis of related naphthalene (B1677914) structures highlights several promising avenues. Iron catalysts, for instance, have been successfully used in the synthesis of alkyl naphthalenecarboxylates from naphthalene, alcohols, and carbon tetrachloride. researchgate.netpleiades.online Another innovative approach involves the direct carboxylation of naphthalene using carbon dioxide as a C1 source, a method that capitalizes on a greenhouse gas as a raw material and boasts a 100% atom utilization rate. google.com This reaction can be facilitated by Lewis acids such as ferric chloride or palladium acetate (B1210297) under milder conditions than traditional oxidation methods. google.com

Future explorations will likely focus on:

Photoredox Catalysis: Merged photoredox and N-heterocyclic carbene (NHC) catalysis represents a frontier in activating carboxylic acids and forming new bonds under mild conditions. chemrxiv.org This dual catalytic system could be adapted for novel reactions involving the this compound scaffold.

Homogeneous Catalysis: The use of palladium salt solutions in homogeneous catalytic oxidative carbonylation presents an attractive, few-step process for introducing carbonyl groups directly onto the naphthalene ring. researchgate.net

Heterogeneous Catalysis: Developing solid-supported catalysts could simplify product purification and catalyst recycling, reducing waste and operational costs in the synthesis of naphthalene-based compounds.

Table 1: Emerging Catalytic Systems for Naphthalenecarboxylic Acid Synthesis
Catalytic SystemKey ReactantsPotential AdvantagesReference
Iron CatalystsNaphthalene, Alcohols, Carbon TetrachlorideUse of abundant and less toxic metal. researchgate.netpleiades.online
Lewis Acids (e.g., FeCl₃, Pd(OAc)₂)Naphthalene, Carbon DioxideHigh atom economy, utilization of CO₂, avoids harsh oxidants. google.com
Palladium SaltsNaphthaleneAllows for direct, few-step oxidative carbonylation. researchgate.net
Photoredox/NHC CatalysisCarboxylic Acids, Alkylating AgentsMild reaction conditions, novel reactivity pathways. chemrxiv.org

Development of Advanced Derivatization Chemistries

The functional groups of this compound—the carboxylic acid and the aromatic rings—are prime sites for derivatization, enabling the creation of a diverse library of new molecules with unique properties. The carboxylic acid moiety is particularly versatile, allowing for transformations into esters, amides, and other functional groups through a variety of coupling reactions. nbinno.comnbinno.com

Future research will focus on advanced derivatization strategies to enhance molecular properties for specific applications. A key area of development is the creation of new derivatizing agents that improve analytical detection or impart novel biological or material functions. For example, the development of reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) for the derivatization of carboxylic acids has been shown to enhance mass spectrometric detection and analysis by incorporating an isotopic signature and improving fragmentation patterns. nih.govresearchgate.net Applying similar logic, custom derivatization agents could be designed for this compound to facilitate its use in complex biological or environmental screening.

Emerging derivatization chemistries will likely target:

Bio-conjugation: Modifying the carboxylic acid to link the molecule to peptides, proteins, or other biomolecules.

Polymerization: Converting the molecule into a monomer for incorporation into novel polymers with specific optical or electronic properties.

Supramolecular Assembly: Introducing functional groups capable of hydrogen bonding or metal coordination to guide the self-assembly of the molecule into ordered nanostructures.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

For this compound and its derivatives, AI can be leveraged in several ways:

In Silico Design and Screening: AI algorithms can design novel derivatives by modifying the parent structure and predict their physicochemical and biological properties, such as binding affinity to specific protein targets. ijpsjournal.comijpsjournal.comnih.gov This in silico screening process can prioritize the most promising candidates for synthesis, saving significant time and resources. ijpsjournal.com

Retrosynthesis Planning: AI tools like Synthia™ and IBM RXN can analyze the structure of a complex derivative and propose step-by-step synthetic routes from commercially available starting materials. acs.orgchemcopilot.comnih.gov These platforms can identify pathways that a human chemist might overlook and optimize for factors like cost, yield, and sustainability. acs.org

Reaction Condition Optimization: ML models can predict the optimal conditions (catalyst, solvent, temperature) for a given chemical transformation, accelerating the experimental validation process. acs.org This is particularly valuable when exploring the novel synthetic pathways discussed in section 6.1.

Automated Synthesis: The ultimate integration involves coupling AI-driven synthesis planning with robotic platforms to create fully autonomous systems for molecule discovery and production. ucla.edu

Table 2: Applications of AI/ML in Chemical Synthesis and Design
AI/ML ApplicationFunctionPotential Impact on ResearchReference
In Silico ScreeningPredicts pharmacokinetic and biological properties of virtual compounds.Prioritizes high-potential derivatives before synthesis. ijpsjournal.comijpsjournal.com
Retrosynthesis Planning (CAOS)Proposes efficient multi-step synthetic pathways to a target molecule.Accelerates route design and discovers novel synthetic approaches. acs.orgchemcopilot.com
Reaction OptimizationPredicts optimal reaction conditions for higher yields and purity.Reduces time spent on experimental optimization. acs.org
Automated SynthesisIntegrates AI planning with robotic hardware for autonomous experimentation.Enables high-throughput synthesis and discovery. ucla.edu

Expansion of Applications in Multifunctional Materials Science

The rigid naphthalene core combined with the flexible phenylmethoxy group gives this compound a molecular architecture that is highly attractive for materials science. The structure is analogous to components of calamitic (rod-shaped) liquid crystals, which possess properties dependent on molecular shape and electronic structure. nih.gov

Future research will likely explore the potential of this compound as a building block for a range of multifunctional materials:

Liquid Crystals: By esterifying the carboxylic acid with long alkyl chain phenols or other mesogenic units, it is conceivable to synthesize novel liquid crystal compounds. The inherent anisotropy of the naphthalene structure is conducive to forming nematic or smectic phases, which are essential for display technologies and optical sensors. nih.gov

Organic Electronics: The extended π-conjugated system of the naphthalene core suggests potential applications in organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components in dye-sensitized solar cells. Derivatization could be used to tune the electronic energy levels (HOMO/LUMO) and improve charge transport properties.

Functional Polymers: Incorporating the molecule as a monomer into polymers such as polyesters or polyamides could yield materials with high thermal stability, specific optical properties (e.g., high refractive index), or gas separation capabilities.

The exploration of these applications will necessitate a multidisciplinary approach, combining advanced synthesis, materials characterization, and computational modeling to predict and verify the properties of these novel materials.

Q & A

Q. What are the established synthetic routes for 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Functionalization of the naphthalene backbone via Friedel-Crafts alkylation or electrophilic aromatic substitution to introduce the phenylmethoxy group .
  • Step 2: Carboxylic acid group installation through oxidation (e.g., using KMnO₄ in acidic media) or carboxylation .
  • Optimization Strategies:
    • Use of catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) to enhance regioselectivity .
    • Solvent selection (e.g., dichloromethane for low-temperature reactions) to control side products .
    • Purification via column chromatography or recrystallization to isolate high-purity product (>95% by HPLC) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies substituent positions (e.g., phenylmethoxy protons at δ 4.8–5.2 ppm; naphthalene aromatic protons at δ 7.2–8.5 ppm) .
    • ¹³C NMR confirms carboxylic acid (δ 170–175 ppm) and methoxy carbon (δ 55–60 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ at m/z 292.1204 for C₁₈H₁₄O₃) .
  • X-ray Crystallography: Resolves stereoelectronic effects of substituents on naphthalene ring planarity .

Q. How can researchers determine key physicochemical properties (e.g., solubility, pKa) of this compound for experimental design?

Methodological Answer:

  • Solubility: Test in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. The phenylmethoxy group enhances lipophilicity (logP ~3.2), limiting aqueous solubility .
  • pKa Determination: Use potentiometric titration in water-DMSO mixtures. The carboxylic acid group typically has pKa ~2.5–3.5 .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C), critical for reaction planning .

Advanced Research Questions

Q. How do electronic and steric effects of the phenylmethoxy substituent influence the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Electronic Effects: The electron-donating methoxy group activates the naphthalene ring toward electrophilic substitution (e.g., nitration at the 5- or 8-position) .
  • Steric Effects: Bulky phenylmethoxy group hinders reactions at adjacent positions (e.g., esterification of the carboxylic acid requires activation via thionyl chloride) .
  • Experimental Validation: Compare reaction rates with analogs (e.g., 1-naphthoic acid) using kinetic studies .

Q. What molecular targets or pathways are implicated in the biological activity of this compound, and how can its mechanism be validated?

Methodological Answer:

  • Target Identification:
    • Enzyme Inhibition Assays: Test against cyclooxygenase (COX) or cytochrome P450 isoforms due to structural similarity to NSAIDs .
    • Receptor Binding Studies: Radioligand displacement assays (e.g., for G-protein-coupled receptors) .
  • Mechanistic Validation:
    • Knockdown Models: Use siRNA to silence putative targets (e.g., COX-2) and assess activity loss .
    • Computational Docking: Predict binding modes using AutoDock Vina with crystallographic protein data (PDB ID: 1CX2) .

Q. How can researchers resolve contradictions in spectral data or biological activity reported across studies?

Methodological Answer:

  • Spectral Discrepancies:
    • Reproduce experiments under standardized conditions (e.g., solvent, temperature) .
    • Cross-validate using orthogonal techniques (e.g., compare IR carbonyl stretches with NMR data) .
  • Biological Data Variability:
    • Control for cell line heterogeneity (e.g., use ATCC-validated lines) and assay protocols (e.g., MTT vs. resazurin for cytotoxicity) .
    • Meta-analysis of published datasets to identify confounding factors (e.g., solvent DMSO concentration affecting IC₅₀) .

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4-(Phenylmethoxy)-1-naphthalenecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.